
3-Bromo-2,3-diiodoprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,3-diiodoprop-2-en-1-ol is an organic compound characterized by the presence of bromine and iodine atoms attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-ol can be achieved through the halogenation of propargyl alcohol. The process involves the reaction of propargyl alcohol with elemental bromine and iodine under controlled conditions to introduce the bromine and iodine atoms at the desired positions . The reaction typically requires a solvent such as acetic acid and may be carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,3-diiodoprop-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
3-Bromo-2,3-diiodoprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,3-diiodoprop-2-en-1-ol: Similar in structure but with different halogenation patterns.
2,3-Dibromo-2-propen-1-ol: Contains two bromine atoms instead of a combination of bromine and iodine.
3-Bromo-3-buten-1-ol: Lacks the iodine atoms, making it less reactive in certain contexts.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential applications compared to compounds with only one type of halogen. This dual halogenation can lead to unique chemical properties and reactivity patterns, making it valuable in specialized applications.
Propriétés
Numéro CAS |
77353-34-5 |
|---|---|
Formule moléculaire |
C3H3BrI2O |
Poids moléculaire |
388.77 g/mol |
Nom IUPAC |
3-bromo-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H3BrI2O/c4-3(6)2(5)1-7/h7H,1H2 |
Clé InChI |
ZAAFTKJMKGLMRZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=C(Br)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



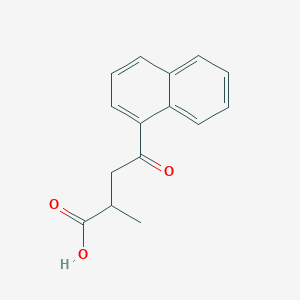

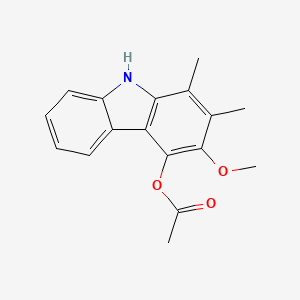
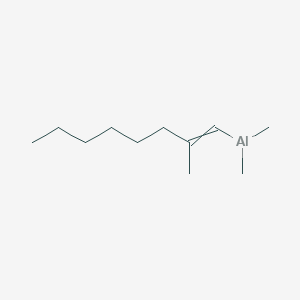
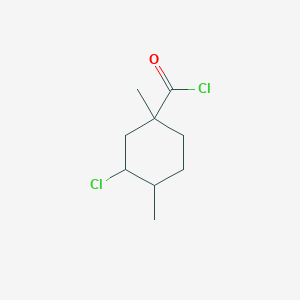
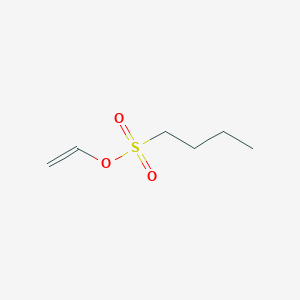
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)

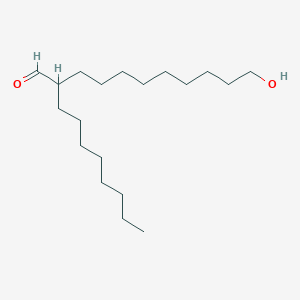
![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
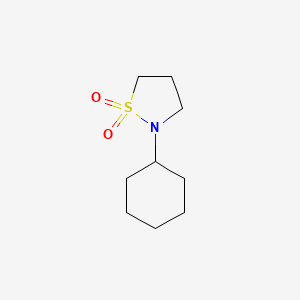

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
